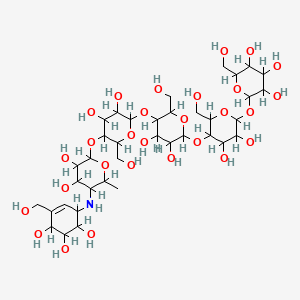
Trestatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trestatin B is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Inhibition of Selectin-Mediated Cell Adhesion
Trestatin A sulfate, derived from sulfation of trestatin A, exhibits strong anti-P-selectin and anti-L-selectin activity, thereby inhibiting selectin-mediated cell adhesion. This property is significant in the prevention of acute inflammation, as selectins are crucial in initiating neutrophil attachment to activated vascular endothelium during inflammatory reactions. Notably, Trestatin A sulfate demonstrated the ability to reduce leukocyte rolling along rat mesenteric postcapillary venules significantly and inhibited neutrophil migration into the inflamed peritoneum of mice, indicating its potential therapeutic role in inflammatory disorders (Xie et al., 2000).
Interaction with Enzymes
The crystal structures of human pancreatic alpha-amylase in complex with inhibitors, including a pseudo-pentasaccharide of the trestatin family, have been solved. These structures reveal continuous electron densities corresponding to a pentasaccharide species, indicating the critical role of the acarviosine core linked to a glucose residue in the interaction process between alpha-amylases and trestatin-derived inhibitors. Furthermore, the study provides insights into the pH-sensitive flexible loop typical of mammalian alpha-amylases and the important inhibitor residue, Arg-74, which is vital for understanding the mechanism of enzyme inhibition (Nahoum et al., 2000).
Potential in Animal Nutrition
Investigations on the effects of trestatin and other carbohydrase inhibitors on rumen fermentation suggest their potential in moderating rumen fermentation and regulating animal nutrition. Specifically, trestatin showed the ability to prevent decreases in pH and volatile fatty acid production, indicating its capability to reduce the amount of starch fermented in the rumen. This property is particularly valuable for reducing ruminal acid production and enhancing the passage of starch to the small intestine from the forestomachs in animals (Speight & Harmon, 2010).
Propiedades
Número CAS |
71869-92-6 |
|---|---|
Fórmula molecular |
C37H63NO28 |
Peso molecular |
969.9 g/mol |
Nombre IUPAC |
2-[5-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C37H63NO28/c1-8-15(38-10-2-9(3-39)16(44)20(48)17(10)45)19(47)25(53)33(58-8)63-30-12(5-41)60-34(27(55)22(30)50)64-31-13(6-42)61-35(28(56)23(31)51)65-32-14(7-43)62-37(29(57)24(32)52)66-36-26(54)21(49)18(46)11(4-40)59-36/h2,8,10-57H,3-7H2,1H3 |
Clave InChI |
WEDWQCPYKKZMDF-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)NC6C=C(C(C(C6O)O)O)CO |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)NC6C=C(C(C(C6O)O)O)CO |
Sinónimos |
trestatin trestatin A trestatin B trestatin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



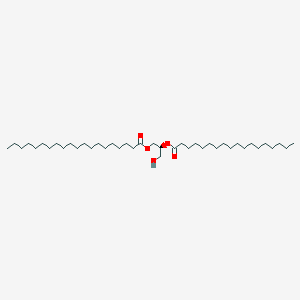
![2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1231621.png)
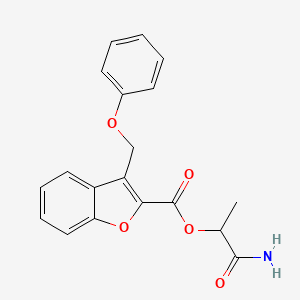
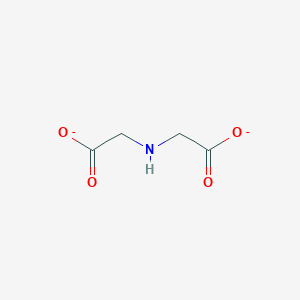
![4-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1231624.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B1231627.png)



![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide](/img/structure/B1231635.png)
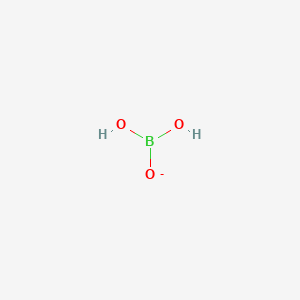


![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)